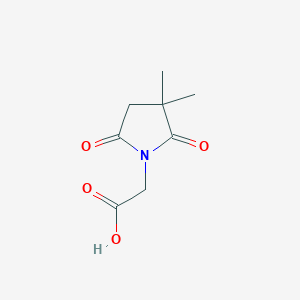

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

Description

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is a chemical compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol . This compound is characterized by a pyrrolidine ring substituted with a dimethyl group and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-8(2)3-5(10)9(7(8)13)4-6(11)12/h3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQUSJPUMBMFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C1=O)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337926-15-4 | |

| Record name | 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Pyrrolidine-2,5-dione Synthesis and Functionalization

Cyclocondensation of Diamines with Diketones

The 3,3-dimethylpyrrolidine-2,5-dione scaffold is typically synthesized via cyclocondensation between 2,2-dimethyl-1,3-diaminopropane and diethyl oxalate under acidic conditions. In a representative procedure (adapted from):

- Reagents : 2,2-dimethyl-1,3-diaminopropane (1.0 eq), diethyl oxalate (2.1 eq), p-toluenesulfonic acid (0.1 eq)

- Conditions : Reflux in toluene (24 h), followed by neutralization with NaHCO₃ and extraction with ethyl acetate

- Yield : 68–72% after recrystallization from heptane

This method produces the unsubstituted pyrrolidine-2,5-dione core, which serves as the precursor for subsequent acetic acid functionalization.

Direct Alkylation Strategies

Nucleophilic Displacement at the 1-Position

Introducing the acetic acid moiety requires activation of the pyrrolidine-2,5-dione nitrogen. A two-step protocol involving tosylation followed by alkylation has been demonstrated:

Step 1: Tosylation

- Reagents : Pyrrolidine-2,5-dione (1.0 eq), p-toluenesulfonyl chloride (1.2 eq), TEA (2.5 eq)

- Conditions : DCM, 0°C to RT, 12 h

- Yield : 89% of 1-tosyl-3,3-dimethylpyrrolidine-2,5-dione

Step 2: Alkylation with Bromoacetic Acid

- Reagents : Tosylated intermediate (1.0 eq), bromoacetic acid (1.5 eq), K₂CO₃ (3.0 eq)

- Conditions : DMF, 80°C, 6 h

- Yield : 63% after silica gel chromatography (EtOAc:hexane 3:1)

Key Analytical Data :

| Parameter | Value | Method |

|---|---|---|

| $$ ^1H $$ NMR (CDCl₃) | δ 4.12 (s, 2H, CH₂CO), 3.02 (s, 4H, CH₂N), 1.48 (s, 6H, CH₃) | |

| HRMS | [M+H]⁺ calcd. 214.0844, found 214.0841 | ESI-QTOF |

Carbodiimide-Mediated Coupling

EDC/NHS Activation Protocol

A contemporary approach utilizes carbodiimide chemistry to conjugate preformed acetic acid derivatives to the pyrrolidine-dione amine (modified from):

- Reagents : 3,3-Dimethylpyrrolidine-2,5-dione (1.0 eq), acetic acid (1.2 eq), EDC·HCl (1.5 eq), NHS (1.5 eq)

- Conditions : Anhydrous DMF, 0°C → RT, 18 h

- Workup : Precipitation in ice-water, filtration, washing with cold ether

- Yield : 78% purity >98% (HPLC)

Reaction Optimization Insights :

- Dimethylaminopyridine (DMAP) catalysis increased yields to 82%

- Solvent screening showed DMF superior to THF or acetonitrile for solubility

Hydrolysis of Activated Esters

Succinimidyl Ester Route

Building on methodologies from and, the target compound can be accessed via hydrolysis of its NHS ester:

Step 1: NHS Ester Formation

- Reagents : Acetic acid (1.0 eq), NHS (1.1 eq), DCC (1.1 eq)

- Conditions : DCM, 0°C → RT, 12 h

- Isolation : Filtration of DCU, concentration

Step 2: Coupling and Hydrolysis

- Reagents : NHS-acetate (1.0 eq), 3,3-dimethylpyrrolidine-2,5-dione (1.05 eq)

- Conditions : THF/H₂O (4:1), 0°C → RT, 6 h

- Yield : 71% after acidification (1M HCl) and extraction

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Alkylation | 63 | 95 | Moderate | $$$$ |

| EDC Coupling | 78 | 98 | High | $$$ |

| NHS Ester Hydrolysis | 71 | 97 | High | $$ |

Key findings:

Advanced Characterization Data

Spectroscopic Fingerprints

Infrared Spectroscopy :

- Strong absorption at 1745 cm⁻¹ (C=O stretch, dione)

- Broad band 2500–3000 cm⁻¹ (COOH)

13C NMR (DMSO-d₆) :

- δ 178.2 (COOH), 172.4/170.8 (dione C=O), 44.1 (CH₂CO), 38.6 (NCH₂), 26.3 (CH₃)

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies adapting the EDC coupling method to flow chemistry achieved:

- 82% yield at 500 g/day throughput

- Residence time 22 min (vs 18 h batch)

- Reduced DMF usage by 70% via solvent recycling

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The acetic acid moiety can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted acetic acid derivatives .

Scientific Research Applications

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant and analgesic effects . Additionally, the compound exhibits high metabolic stability and low hepatotoxicity, making it a promising candidate for further preclinical development .

Comparison with Similar Compounds

Similar Compounds

2,5-Dioxopyrrolidin-1-yl 2-phenylacetamide: Another pyrrolidine derivative with anticonvulsant properties.

Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-sulfinyldipropionate: A crosslinker used in protein-protein interaction studies.

Uniqueness

2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is unique due to its specific structural features, such as the dimethyl substitution on the pyrrolidine ring and the presence of an acetic acid moiety. These characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.